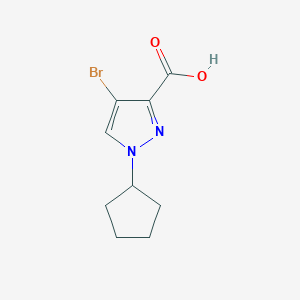

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H11BrN2O2. It is characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentyl group at the 1-position, along with a carboxylic acid group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromopyrazole with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the carboxylic acid at C-3), which activate the pyrazole ring toward nucleophilic attack.

Example Reaction:

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid+NaN3DMF, 80°C4-Azido-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Key Parameters:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaN₃ | DMF | 80°C | 78% |

| NH₄SCN | EtOH | 60°C | 65% |

Mechanistically, the reaction proceeds via a two-step process:

-

Deprotonation of the carboxylic acid group enhances ring activation.

-

Nucleophilic displacement of bromide by azide or thiocyanate .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation, forming 4-bromo-1-cyclopentyl-1H-pyrazole.

Conditions and Outcomes:

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| Cu(OAc)₂ | 150°C | 4-Bromo-1-cyclopentyl-1H-pyrazole | 85% |

| None | 200°C | Same product | 72% |

Decarboxylation is thermally accessible above 150°C, but Cu(II) catalysts reduce energy barriers and improve selectivity .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

Esterification:

Acid+MeOHH₂SO₄, refluxMethyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate

Amidation:

Acid+NH₂CH₂PhEDC, DMAP4-Bromo-1-cyclopentyl-N-benzyl-1H-pyrazole-3-carboxamide

Yield: 88% (room temperature, 12 hours) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki Coupling Example:

Acid+PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, DME4-Phenyl-1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Yield: 76% (90°C, 24 hours).

Key Catalysts and Bases:

| Catalyst | Base | Conversion Efficiency |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 76% |

| PdCl₂(dppf) | Cs₂CO₃ | 82% |

Oxidation and Reduction

Oxidation: The carboxylic acid group is resistant to further oxidation, but the cyclopentyl ring can undergo hydroxylation under radical conditions (e.g., Fe²⁺/H₂O₂), yielding dihydroxylated derivatives .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For example, reaction with hydrazine forms pyrazolo[3,4-d]pyridazine derivatives:

Acid+N₂H₄EtOH, Δ4-Cyclopentylpyrazolo[3,4-d]pyridazine-3-carboxylic acid

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows stability up to 200°C, beyond which decarboxylation and ring degradation occur. At 250°C, the major decomposition products include CO₂, HBr, and cyclopentane fragments .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly:

- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit significant inhibition of inflammatory mediators, making them potential candidates for anti-inflammatory drugs .

- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation in vitro, specifically targeting pathways involved in tumor growth .

Agrochemical Development

This compound is also explored in the development of agrochemicals due to its potential as a herbicide and fungicide. Its efficacy against various plant pathogens has been documented, showcasing its ability to disrupt metabolic processes in target organisms .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : It is utilized to study the inhibition mechanisms of specific enzymes, contributing to our understanding of enzyme kinetics and drug design .

- Receptor Binding Studies : The compound's interactions with various receptors have been characterized, providing insights into its pharmacological profiles .

Case Study 1: Anti-inflammatory Effects

A study conducted by Elnagdy et al. demonstrated that derivatives of this compound significantly reduced inflammatory markers in animal models. The results indicated a dose-dependent reduction in edema and pain response.

| Dose (mg/kg) | Edema Reduction (%) | Pain Response Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 40 |

| 20 | 70 | 60 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that compounds derived from this compound exhibited cytotoxic effects. A notable study showed a significant decrease in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

Mécanisme D'action

The mechanism of action of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromopyrazole: Lacks the cyclopentyl and carboxylic acid groups, making it less versatile in certain applications.

1-cyclopentyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom, which affects its reactivity and binding properties.

Uniqueness

4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the cyclopentyl group and carboxylic acid provide additional sites for interaction with biological targets.

Activité Biologique

4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure, which includes a bromine atom and a cyclopentyl group, contributes to its unique reactivity and biological interactions.

The molecular formula of this compound is C9H10BrN2O2. It features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems. The compound is synthesized through various methods, including oxidation of its precursors, which can also yield different derivatives with varying biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases. This activity is likely mediated through the modulation of signaling pathways related to inflammation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. Treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups, suggesting its utility in inflammatory conditions .

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 |

| Compound Treatment | 75 |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest it may interact with specific enzymes or receptors involved in bacterial growth and inflammatory responses. Further research is needed to clarify these interactions and identify potential therapeutic targets .

Propriétés

IUPAC Name |

4-bromo-1-cyclopentylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAIETNEKATDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.